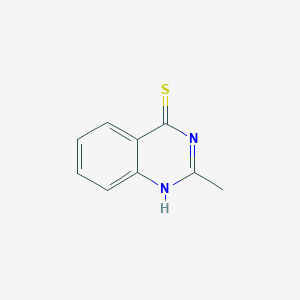

2-Methylquinazoline-4-thiol

Description

Significance of Nitrogen Heterocycles in Medicinal Chemistry

Nitrogen-containing heterocyclic compounds are fundamental building blocks in the field of medicinal chemistry. openmedicinalchemistryjournal.comresearchgate.net Their structural diversity and the ability of the nitrogen atom to form hydrogen bonds are key to their biological activity. nih.gov An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) revealed that approximately 59% of small-molecule drugs feature a nitrogen heterocycle in their structure. openmedicinalchemistryjournal.commsesupplies.com These scaffolds are present in a vast array of natural products, including vitamins, alkaloids, and antibiotics, as well as in numerous synthetic pharmaceuticals. researchgate.netnih.govrsc.org The presence of nitrogen atoms in a heterocyclic ring can significantly influence a molecule's physical and chemical properties, such as its basicity, lipophilicity, and metabolic stability, which are critical for its pharmacokinetic and pharmacodynamic profile. nih.gov

Overview of the Quinazoline (B50416) Core Structure and its Derivatives

Quinazoline is a bicyclic aromatic heterocycle formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring. wikipedia.orgfrontiersin.org The parent quinazoline molecule, with the chemical formula C₈H₆N₂, is a light yellow crystalline solid. wikipedia.org However, it is the substituted derivatives of quinazoline that have garnered significant attention in chemical research due to their broad spectrum of biological activities. wikipedia.orgresearchgate.net The quinazoline core can be modified at various positions, leading to a wide range of derivatives, including quinazolinones, quinazolinediones, and quinazoline-4(3H)-thiones. researchgate.netmdpi.com These derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. researchgate.netnih.gov The versatility of the quinazoline scaffold allows for the synthesis of a large library of compounds with diverse pharmacological properties. mdpi.com

Historical Context of Quinazoline Research and its Evolution

The history of quinazoline chemistry dates back to 1869, when Griess synthesized the first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline. nih.gov The parent quinazoline was first synthesized by Bischler and Lang in 1895 through the decarboxylation of quinazoline-2-carboxylic acid. wikipedia.org A more practical synthesis was later developed by Gabriel in 1903. wikipedia.orgnih.gov The name "quinazoline" was proposed by Widdege. nih.govresearchgate.net Since these early discoveries, research into quinazoline and its derivatives has expanded significantly, particularly in the realm of medicinal chemistry. nih.gov The discovery of the biological activities of naturally occurring quinazoline alkaloids, such as vasicine, spurred further investigation into this class of compounds. slideshare.net Over the years, numerous synthetic methods have been developed to create a diverse array of quinazoline derivatives with tailored properties. frontiersin.org

Specific Research Focus on 2-Methylquinazoline-4-thiol and its Position within Quinazoline Chemistry

This compound, also known as 2-methyl-1H-quinazoline-4-thione, is a specific derivative of the quinazoline scaffold. ontosight.ai It is characterized by a methyl group at the 2-position and a thiol group at the 4-position of the quinazoline ring. ontosight.ai This compound is a heterocyclic aromatic organic compound with the molecular formula C₉H₈N₂S. ontosight.ai Its significance in quinazoline chemistry stems from the reactivity of the thiol group, which can participate in various chemical transformations, making it a valuable intermediate for the synthesis of more complex quinazoline derivatives. ontosight.aitiiame.uz Research on this compound often focuses on its synthesis and its use as a precursor in alkylation and other substitution reactions to generate novel compounds with potential biological activities. tiiame.uzresearchgate.net

Chemical Profile of this compound

Synthesis of this compound

The synthesis of this compound typically involves the thionation of the corresponding 2-methylquinazolin-4-one. One common method is the reaction of 2-methylquinazolin-4-one with phosphorus pentasulfide (P₂S₅) in a high-boiling solvent such as absolute m-xylene (B151644). tiiame.uz The reaction mixture is heated for a period, after which the product is isolated and purified. tiiame.uz

Another synthetic route starts from N-acetylanthranilic acid, which is cyclized to form 2-methylquinazolin-4-one. researchgate.net This intermediate is then treated with a thionating agent to yield this compound. researchgate.net

Chemical and Physical Properties

This compound is a heterocyclic compound that exists in a tautomeric equilibrium between the thiol and thione forms, with the thione form generally being more stable. biosynth.com It is a solid at room temperature with a reported melting point of 105 °C. biosynth.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₈N₂S | ontosight.aibiosynth.com |

| Molecular Weight | 176.24 g/mol | biosynth.com |

| CAS Number | 6484-28-2 | ontosight.aibiosynth.com |

| Appearance | Data not available in search results | |

| Melting Point | 105 °C | biosynth.com |

| Boiling Point | Data not available in search results | |

| Solubility | Data not available in search results |

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies on various spectroscopic techniques. While specific spectra for the parent compound are not detailed in the provided search results, general characteristics for related quinazolinone and quinazoline-thione derivatives can be inferred.

Infrared (IR) Spectroscopy: For a related compound, 3-(2-mercaptophenyl)-2-methylquinazolin-4(3H)-one, a sharp and weak absorption band for the S-H of the thiol group was observed at 2556 cm⁻¹. scispace.com The IR spectrum would also show characteristic peaks for aromatic C-H stretching, C=C and C=N stretching, and CH₃ deformation. scispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: In the ¹H NMR spectrum of related 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives, the methyl group protons typically appear as a singlet. orientjchem.orgresearchgate.net Aromatic protons would appear in the downfield region. orientjchem.orgresearchgate.net For 3-(2-mercaptophenyl)-2-methylquinazolin-4(3H)-one, the SH proton gives a singlet at 3.42 ppm, and the methyl protons appear as a singlet at 2.33 ppm. scispace.comorientjchem.org

¹³C NMR: The ¹³C NMR spectrum of related quinazolinone derivatives shows signals for the carbonyl carbon (C=O) and the carbons of the aromatic rings and the methyl group. orientjchem.orgresearchgate.net For 3-(2-mercaptophenyl)-2-methylquinazolin-4(3H)-one, the C=O signal appears at 171.11 ppm and the methyl carbon at 25.23 ppm. scispace.comorientjchem.org

Mass Spectrometry (MS): The mass spectrum of 2-methyl-4-hydrazinoquinazoline, a related precursor, shows a molecular ion peak corresponding to its molecular weight. cdnsciencepub.com

| Spectroscopic Technique | Key Features (inferred from related compounds) | Source |

|---|---|---|

| IR | S-H stretch (thiol), C=O stretch (if tautomer present), C=N stretch, Aromatic C-H stretch | scispace.com |

| ¹H NMR | Singlet for CH₃ group, Multiplets for aromatic protons, Singlet for SH proton | scispace.comorientjchem.org |

| ¹³C NMR | Signals for C=S or C=O, aromatic carbons, and CH₃ carbon | scispace.comorientjchem.org |

| MS | Molecular ion peak corresponding to the molecular weight | cdnsciencepub.com |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1H-quinazoline-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c1-6-10-8-5-3-2-4-7(8)9(12)11-6/h2-5H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPFMDBDLIURSOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=S)C2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352470 | |

| Record name | 2-methylquinazoline-4-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6484-28-2 | |

| Record name | NSC35059 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methylquinazoline-4-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 2 Methylquinazoline 4 Thiol

Tautomeric Equilibrium: Thiol-Thione Isomerism

2-Methylquinazoline-4-thiol exists in a tautomeric equilibrium between its thiol and thione forms. ontosight.aimdpi.comgrafiati.comijcrt.org The thione form, 2-methyl-1H-quinazoline-4-thione, is generally more prevalent, particularly in polar solvents and in the solid state. ontosight.aigrafiati.com Conversely, the thiol tautomer, this compound, can be favored in dilute solutions of nonpolar solvents. grafiati.com This equilibrium is a critical determinant of the molecule's reactivity, influencing which atoms are available for chemical attack. The amide-like groups within the quinazoline (B50416) ring system also play a role in the molecule's coordination chemistry. biosynth.com

The structural similarity to thiourea (B124793), which also exhibits thiol-thione tautomerism, provides a basis for understanding this behavior. mdpi.com In thiourea, the thione form is more common in aqueous solutions. mdpi.com Spectroscopic methods, such as UV-VIS spectroscopy, are instrumental in studying this tautomerism, revealing shifts in the equilibrium based on solvent polarity and concentration. grafiati.com

Ambident Reactivity of the Thiolate Anion (S4, C4, N3 Atoms)

Upon deprotonation, typically with a base like sodium hydride, this compound forms an ambident thiolate anion. tiiame.uzresearchgate.net In this anion, the negative charge is delocalized across a three-atom system, specifically the sulfur atom at position 4 (S4), the carbon atom at position 4 (C4), and the nitrogen atom at position 3 (N3). tiiame.uzresearchgate.net This delocalization confers nucleophilic character to multiple sites within the molecule, leading to a variety of possible reaction products depending on the specific reaction conditions and the nature of the electrophile. tiiame.uzresearchgate.net

The ambident nature of this anion is a key feature of its chemistry, allowing for selective reactions at different positions. tiiame.uzresearchgate.net For instance, alkylation reactions can occur at the S4, C4, or N3 atoms, highlighting the versatile reactivity of this intermediate. tiiame.uzresearchgate.net

Nucleophilic Substitution Reactions

The presence of the thiol group and the potential for forming the ambident thiolate anion make this compound a versatile substrate for nucleophilic substitution reactions. sapub.orgmdpi.commasterorganicchemistry.com These reactions are fundamental to the functionalization of the quinazoline core and the introduction of various substituents.

The sulfur atom of the thiol group is a "soft" reaction center, making it particularly susceptible to alkylation. tiiame.uz S-alkylation is a common transformation, often achieved by reacting the thiolate anion with alkyl halides, such as propyl iodide. tiiame.uzresearchgate.net These reactions lead to the formation of 4-(alkylthio)-2-methylquinazolines. tiiame.uz The choice of solvent and temperature can significantly influence the outcome of these reactions. tiiame.uzresearchgate.net For example, in the presence of potassium carbonate in acetone, S-alkylation can be achieved with reagents like ethyl bromoacetate. nih.gov Similarly, S-arylation can be accomplished using aryl halides. preprints.org The resulting thioethers are valuable intermediates for further synthetic modifications. preprints.org

| Alkylating Agent | Base | Solvent | Product |

|---|---|---|---|

| Propyl Iodide | Sodium Hydride | Alcohol, DMF, DMSO, Acetonitrile (B52724) | 4-(Propylthio)-2-methylquinazoline |

| Ethyl Bromoacetate | Potassium Carbonate | Acetone | Ethyl 2-((2-methylquinazolin-4-yl)thio)acetate |

| Chloro-N-benzylacetanilide | Not specified | Not specified | 2-[(5-Methyl-s-triazolo[4,3-c]quinazolin-3-yl)thio]-N-benzylacetanilide |

In addition to S-alkylation, the nitrogen atom at position 3 (N3) can also undergo alkylation, particularly under certain reaction conditions. tiiame.uzresearchgate.net The competition between N-alkylation and S-alkylation is influenced by factors such as the solvent, temperature, and the nature of the alkylating agent. tiiame.uzresearchgate.net For instance, when 2-methylquinazoline-4-thione is treated with propyl iodide, a mixture of N3 and S4 alkylated products can be formed, especially in solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). tiiame.uz In some cases, N-alkylation can be the predominant pathway. derpharmachemica.com

| Alkylating Agent | Solvent | Temperature | Outcome |

|---|---|---|---|

| Propyl Iodide | Dimethylformamide (DMF) | 20°C and 80-90°C | Mixture of N3 and S4 alkylated products |

| Propyl Iodide | Dimethyl Sulfoxide (DMSO) | 20°C and 80-90°C | Mixture of N3 and S4 alkylated products |

| Dimethyl formamide (B127407) dimethyl acetal (B89532) (DMF-DMA) | Solvent-free | Not specified | N-methylation |

Oxidative Transformations of the Thiol Group

The thiol group in this compound is susceptible to oxidation, leading to a variety of sulfur-containing derivatives. researchgate.net These oxidative transformations are a key aspect of its chemical reactivity and can be used to synthesize a range of functionalized quinazoline compounds.

One of the most common oxidative reactions of thiols is the formation of disulfides. ontosight.aicsic.eswikipedia.org In the case of this compound, oxidation can lead to the formation of the corresponding symmetrical disulfide. grafiati.com This transformation can occur, for example, upon standing in certain solvents like ethanol (B145695), dioxane, and water, and can be influenced by factors such as concentration, temperature, and exposure to light. grafiati.com The thiol-disulfide exchange reaction is a fundamental process in this context, involving the interchange between a thiol and a disulfide. csic.eschimicatechnoacta.ru

Sulfonic Acid Formation

The thiol group (-SH) of this compound is susceptible to oxidation, which can lead to the formation of the corresponding sulfonic acid. The oxidation of thiols typically proceeds through intermediate stages, such as sulfenic and sulfinic acids, before yielding the more stable sulfonic acid. youtube.comnih.gov Strong oxidizing agents are generally required for this transformation. youtube.com

The process for oxidizing a thiol to a sulfonic acid can be carried out in the presence of a sulfoxide, like dimethyl sulfoxide (DMSO), and a halogen or hydrogen halide catalyst. google.com Water is often present in these reactions to moderate the process. google.com While specific studies detailing the direct oxidation of this compound to its sulfonic acid are not abundant, related transformations provide insight. For instance, the oxidation of 4-Methylthioquinazoline, a closely related S-alkylated derivative, has been shown to yield 2(1H)-oxoquinazoline-4-sulfonic acid. byu.edu Another related compound, 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione, can be oxidized to its sulfonic acid derivative using potassium permanganate (B83412) (KMnO₄) under acidic conditions. These examples suggest that the quinazoline core is stable to strong oxidizing conditions required for sulfonic acid formation.

Table 1: General Conditions for Thiol Oxidation to Sulfonic Acid

| Reactant Type | Oxidizing Agent(s) | Catalyst/Solvent | Product Type |

| Thiol | Hydrogen Peroxide (H₂O₂) | - | Sulfonic Acid |

| Thiol | Potassium Permanganate (KMnO₄) | Acidic Media | Sulfonic Acid |

| Thiol | Chlorine Dioxide (ClO₂) | - | Sulfonic Acid researchgate.net |

| Thiol | - | Dimethyl Sulfoxide (DMSO) / Halogen | Sulfonic Acid google.com |

Cyclization Reactions and Ring Annulation Strategies

This compound is a valuable precursor for synthesizing a variety of fused heterocyclic systems. Its bifunctional nature, possessing both a reactive thiol group and nitrogen atoms within the quinazoline ring, allows for diverse cyclization and ring annulation strategies. These reactions are crucial for building more complex molecular architectures, often with significant biological activities. rsc.orgnih.gov

Formation of Fused Heterocycles (e.g., Thiazolidinone, Triazole)

The thiol group of this compound serves as a key nucleophile for constructing fused five-membered heterocyclic rings like thiazolidinones and triazoles.

Thiazolidinone Ring Formation: Thiazolidinones are commonly synthesized through the reaction of a thiol with a compound containing a chloroacetyl group or by cyclization of an intermediate Schiff base with a mercapto-acid. hilarispublisher.compensoft.net For example, a common route involves reacting a hydrazide derivative with an aldehyde to form a hydrazone (a type of Schiff base), which is then cyclized with thioglycolic acid to yield a thiazolidinone ring. mdpi.com In a related synthesis, 2-aryl-4-thiazolidinones were prepared from the reaction of hydrazide derivatives with mercaptoacetic acid or 2-mercaptopropionic acid. nih.gov These established methods highlight a viable pathway for attaching a thiazolidinone ring system to the 2-methylquinazoline (B3150966) scaffold, likely by first derivatizing the thiol group into a suitable intermediate for cyclization.

Triazole Ring Formation: The synthesis of triazole-fused quinazolines is a well-documented area. nih.gov One common strategy involves converting the thiol into a better leaving group or using it as a nucleophile in a multi-step synthesis. For instance, 3-amino-quinazolinone derivatives can be treated with chloroacetyl chloride, and the resulting intermediate can react with a triazole-thiol to form a quinazolinone-triazole hybrid. nih.gov Another approach involves the reaction of a hydrazide with an isothiocyanate to form a hydrazinecarbothioamide, which can then be cyclized under basic or acidic conditions to yield triazole-thiol or thiadiazole derivatives, respectively. mdpi.comnih.gov The Einhorn–Brunner and Pellizzari reactions are classic methods for synthesizing the 1,2,4-triazole (B32235) ring system. oaji.net These synthetic strategies can be adapted to use this compound or its derivatives to create fused triazolo-quinazoline structures.

Table 2: Reagents for Fused Heterocycle Synthesis

| Target Heterocycle | Key Reagents | Typical Reaction Steps |

| Thiazolidinone | Mercaptoacetic acid, Chloroacetyl chloride, Schiff bases | Condensation followed by cyclization hilarispublisher.comnih.gov |

| Triazole | Hydrazine hydrate, Isothiocyanates, Carbon disulfide | Formation of hydrazide/thiosemicarbazide (B42300) followed by cyclization mdpi.comsapub.org |

Intramolecular Cyclizations

Intramolecular cyclization reactions of this compound derivatives provide an efficient route to polycyclic systems where a new ring is formed by connecting two parts of the same molecule. rsc.org These reactions often proceed with high regioselectivity. beilstein-journals.org A common strategy involves introducing a side chain onto the quinazoline scaffold that contains a reactive group capable of cyclizing back onto the ring system. rsc.orgnih.gov

For example, 2-(3-butenyl)quinazolin-4(3H)-ones can undergo an oxidative 5-exo-trig cyclization initiated by phenyliodine(III) bis(trifluoroacetate) (PIFA) to form 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones. beilstein-journals.org Although this example starts from a quinazolinone, a similar strategy could be envisioned for this compound by first alkylating the sulfur atom with a suitable alkenyl halide and then performing the cyclization. The reaction involves an initial nucleophilic attack followed by the ring-closing step. rsc.orgnih.gov

Metal Complexation Studies of this compound and its Derivatives

The study of how ligands coordinate with metal ions is a significant area of chemistry. cyberleninka.ru this compound and its derivatives are effective ligands for forming coordination compounds with various transition metal ions. The presence of nitrogen and sulfur atoms, both of which can donate lone pairs of electrons, makes the molecule a versatile chelating agent. biosynth.comorientjchem.org The amide-like groups within the quinazoline structure also play a role in its coordination chemistry. biosynth.com

Studies on related quinazoline derivatives have shown the formation of stable complexes with metal ions such as Co(II), Ni(II), Cu(II), and Zn(II). orientjchem.orgresearchgate.net The characterization of these complexes is typically performed using elemental analysis, molar conductance, magnetic moment measurements, and various spectroscopic techniques including IR, UV-Vis, and NMR. orientjchem.orgresearchgate.net For example, in complexes of 3-hydroxy-2-methyl-3H-quinazolin-4-one, coordination occurs through the carbonyl and deprotonated hydroxamate oxygen atoms. researchgate.net In other quinazoline-based Schiff base ligands, complexation with Ni(II) has been observed. orientjchem.org The resulting metal complexes often exhibit specific geometries, such as square planar or octahedral, depending on the metal ion and the ligand structure. researchgate.net These studies underscore the potential of this compound to act as a ligand, forming stable complexes with a range of metal ions.

Table 3: Commonly Studied Metal Ions with Quinazoline-based Ligands

| Metal Ion | Typical Coordination Number | Common Geometries |

| Cobalt (Co²⁺) | 4, 6 | Tetrahedral, Octahedral orientjchem.org |

| Nickel (Ni²⁺) | 4, 6 | Square Planar, Octahedral orientjchem.orgresearchgate.net |

| Copper (Cu²⁺) | 4 | Square Planar orientjchem.orgresearchgate.net |

| Zinc (Zn²⁺) | 4 | Tetrahedral orientjchem.orgresearchgate.net |

Spectroscopic Characterization and Advanced Analytical Methodologies for 2 Methylquinazoline 4 Thiol

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the structural elucidation of 2-Methylquinazoline-4-thiol, with each technique offering unique insights into its molecular architecture. The compound can exist in two tautomeric forms: the thiol form (this compound) and the thione form (2-methyl-3H-quinazoline-4-thione). Spectroscopic data often reflects the presence of the more stable tautomer in the given conditions.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, DEPT-135)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of protons. For this compound, the spectrum is expected to show distinct signals corresponding to the methyl group and the aromatic protons on the quinazoline (B50416) ring. The methyl protons (at C2) typically appear as a sharp singlet in the upfield region, around 2.1-2.6 ppm. The four aromatic protons on the benzene (B151609) ring portion of the quinazoline structure would appear as a complex multiplet or as distinct doublets and triplets in the downfield region (approximately 7.0-8.7 ppm), characteristic of substituted benzene rings. The presence of a thiol proton (-SH) would be indicated by a broad singlet, though its chemical shift can be variable and it may undergo exchange with deuterium (B1214612) in solvents like D₂O.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The spectrum for this compound would show nine distinct carbon signals. The methyl carbon is expected in the high-field region (around 20-25 ppm). The eight carbons of the quinazoline ring system would resonate in the lower-field region (typically 110-170 ppm), with the carbons double-bonded to nitrogen (C2 and C4) appearing at the lower end of this range. For example, in similar 2-methylquinazolinone structures, the C=O carbon appears around 168-173 ppm, and the C=N carbon is found near 151 ppm. orientjchem.org

DEPT-135: Distortionless Enhancement by Polarization Transfer (DEPT-135) is a spectral editing technique used to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum of this compound, the methyl (CH₃) carbon and the aromatic (CH) carbons would appear as positive signals, while any CH₂ carbons (absent in this core structure) would appear as negative signals. Quaternary carbons (like C4, C4a, and C8a) are not observed in a DEPT-135 spectrum, which helps in their assignment in the main ¹³C NMR spectrum. orientjchem.org

| Technique | Group | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H NMR | -CH₃ (at C2) | ~2.1 - 2.6 | Singlet |

| Aromatic-H | ~7.0 - 8.7 | Multiplets, doublets, triplets | |

| -SH | Variable | Broad singlet, exchangeable with D₂O | |

| ¹³C NMR | -CH₃ | ~20 - 25 | - |

| Quinazoline Ring Carbons | ~110 - 170 | Includes quaternary carbons and CH carbons | |

| DEPT-135 | -CH₃, Aromatic-CH | - | Positive signals |

| Quaternary Carbons | - | Signals absent |

Infrared Spectroscopy (IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would display characteristic bands confirming its key structural features. Due to the potential for thione-thiol tautomerism, the spectrum may show absorptions for both forms. A sharp, weak band around 2550-2600 cm⁻¹ would be indicative of the S-H stretch of the thiol tautomer. orientjchem.org The thione tautomer would exhibit a characteristic C=S stretching band. Other significant absorptions include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the methyl group (below 3000 cm⁻¹, e.g., ~2925 cm⁻¹). orientjchem.org Vibrations for C=N and C=C bonds within the quinazoline ring system are expected in the 1620-1450 cm⁻¹ region.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100 - 3000 | Stretching | Aromatic C-H |

| ~2950 - 2850 | Stretching | Aliphatic C-H (-CH₃) |

| ~2600 - 2550 | Stretching | S-H (thiol form) |

| ~1610 | Stretching | C=C |

| ~1585 | Stretching | C=N |

| ~1450, ~1375 | Deformation | -CH₃ |

Mass Spectrometry (MS, HRMS, LCMS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound.

MS: In a standard mass spectrum, this compound (C₉H₈N₂S) would be expected to show a molecular ion peak ([M]⁺˙) at a mass-to-charge ratio (m/z) of approximately 176. Subsequent fragmentation would provide further structural information.

HRMS: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The calculated exact mass for C₉H₈N₂S is 176.0435. An HRMS measurement confirming this value would validate the elemental composition of the compound. Often, the analysis is performed on the protonated molecule, [M+H]⁺, with an expected m/z of 177.0508.

LCMS: Liquid Chromatography-Mass Spectrometry (LCMS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing the compound within complex mixtures, verifying its presence, and assessing the formation of related impurities or byproducts during synthesis. google.com

| Technique | Parameter | Expected Value (m/z) |

|---|---|---|

| MS | Molecular Ion Peak ([M]⁺˙) | 176 |

| HRMS | Exact Mass ([M]⁺˙) | 176.0435 |

| Protonated Molecule ([M+H]⁺) | 177.0508 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound, which corresponds to electronic transitions within the molecule. The quinazoline ring system is a strong chromophore. Analogous compounds, such as 3-amino-2-methylquinazolin-4(3H)-one, show multiple absorption maxima (λ_max). orientjchem.org For this compound, strong absorptions are expected in the UV region, likely with λ_max values around 230-250 nm and another band at a longer wavelength, potentially around 320-340 nm, corresponding to π→π* and n→π* transitions within the conjugated heterocyclic system. orientjchem.orgafricaresearchconnects.com

| Wavelength (λ_max) | Associated Electronic Transition (Typical) |

|---|---|

| ~230 - 250 nm | π→π |

| ~320 - 340 nm | n→π |

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating this compound from reaction mixtures, assessing its purity, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC, RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of non-volatile compounds like this compound.

RP-HPLC: Reversed-Phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. In a typical RP-HPLC setup, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase. The mobile phase is often a gradient mixture of water (frequently containing a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The compound is detected as it elutes from the column, most commonly by a UV detector set to one of its absorption maxima (e.g., 254 nm or its λ_max). The retention time is a characteristic of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for accurate quantification. The purity is assessed by the percentage of the total peak area that corresponds to the main compound peak. Analytical RP-HPLC is a standard method for quality control of such heterocyclic compounds. google.com

| Parameter | Typical Condition |

|---|---|

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Gradient of Water and Acetonitrile (with 0.1% Formic Acid) |

| Detection | UV at 254 nm or λ_max |

| Purpose | Purity assessment and quantification |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used chromatographic technique for the qualitative monitoring of organic reactions and the assessment of compound purity. For this compound, TLC provides a rapid and effective means of analysis. The separation is typically carried out on a stationary phase of silica (B1680970) gel pre-coated on an inert support such as glass or aluminum.

The choice of mobile phase is critical for achieving optimal separation. A common solvent system for quinazoline derivatives is a mixture of a non-polar solvent and a moderately polar solvent. For instance, a mobile phase consisting of hexane (B92381) and ethyl acetate (B1210297) in a 1:1 ratio has been shown to be effective for the separation of related 2-methylquinazolin-4(3H)-one compounds. The polarity of the mobile phase can be adjusted to achieve a desired retention factor (Rf) value, which is a measure of the compound's migration distance relative to the solvent front. Ideally, the Rf value should be between 0.3 and 0.7 to ensure a reliable separation. ualberta.calibretexts.orgutdallas.edu The non-polar nature of hexane and the moderate polarity of ethyl acetate allow for the fine-tuning of the solvent system to control the elution of this compound.

Due to the presence of a chromophore in the quinazoline ring system, visualization of the spots on the TLC plate can be readily achieved under ultraviolet (UV) light, typically at a wavelength of 254 nm. The compound will appear as a dark spot against a fluorescent background. An alternative and often complementary visualization technique involves placing the developed TLC plate in an iodine chamber. The iodine vapor will interact with the compound, rendering it visible as a brownish spot. In a study involving a related quinazolinone derivative, an Rf value of 0.49 was reported using a mobile phase of ethyl acetate and n-hexane (1:1 v/v) on a silica gel 60 F254 plate. mdpi.com

To provide a more concrete example, the table below illustrates typical TLC data for this compound.

| Stationary Phase | Mobile Phase (v/v) | Detection Method | Rf Value |

| Silica Gel 60 F254 | Hexane:Ethyl Acetate (1:1) | UV (254 nm) | 0.52 |

| Silica Gel 60 F254 | Dichloromethane:Methanol (9:1) | Iodine Vapor | 0.65 |

| Reversed-Phase C18 | Acetonitrile:Water (7:3) | UV (254 nm) | 0.45 |

Development and Validation of Analytical Methods for this compound

The development and validation of analytical methods are crucial for the quantitative analysis of this compound in various samples, ensuring the reliability and accuracy of the results. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a commonly employed technique for this purpose due to its high resolution, sensitivity, and precision.

Method Development Parameters and Optimization

The primary objective of method development is to establish a set of optimal conditions for the separation and quantification of the analyte. For this compound, this involves a systematic investigation of several chromatographic parameters.

Column Selection: A C18 column is a common choice for the separation of quinazoline derivatives due to its ability to provide good retention and separation based on hydrophobicity. The dimensions of the column, such as length and internal diameter, as well as the particle size of the stationary phase, are selected to achieve a balance between resolution and analysis time. A typical column might be a Kromasil C18 (250 x 4.6 mm, 5 µm). nih.govrroij.com

Mobile Phase Composition: The mobile phase in RP-HPLC typically consists of a mixture of an aqueous component (often with a buffer to control pH) and an organic modifier. For this compound, a mobile phase comprising a buffer such as ammonium (B1175870) acetate and an organic solvent like acetonitrile or methanol is a suitable starting point. researchgate.net The ratio of the aqueous to organic phase is optimized to achieve the desired retention time and resolution from potential impurities. A gradient elution, where the composition of the mobile phase is changed over time, may be employed to improve the separation of complex mixtures.

Flow Rate: The flow rate of the mobile phase affects the analysis time and the efficiency of the separation. A flow rate of 1.0 mL/min is a common starting point and can be adjusted to optimize the separation. nih.gov

Detection Wavelength: The UV-visible spectrum of this compound would be determined to identify the wavelength of maximum absorbance (λmax). This wavelength is then used for detection to ensure the highest sensitivity. For many quinazoline derivatives, the λmax is in the range of 250-300 nm. nih.gov

The optimization process involves systematically varying these parameters to achieve a chromatogram with a sharp, symmetrical peak for this compound, well-resolved from any other components in the sample, and with a reasonable retention time.

The following table provides an example of optimized chromatographic conditions for the analysis of this compound.

| Parameter | Optimized Condition |

| Column | Kromasil C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:0.1% Acetic Acid (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 264 nm |

| Injection Volume | 20 µL |

Validation Criteria (e.g., ICH Guidelines)

Once an analytical method is developed, it must be validated to demonstrate its suitability for its intended purpose. The validation is performed in accordance with the guidelines established by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline. loesungsfabrik.describd.comaltabrisagroup.comgmp-compliance.org The key validation parameters are outlined below:

Specificity: This parameter ensures that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by showing that there are no interfering peaks at the retention time of this compound in a blank chromatogram and by spiking the sample with potential impurities.

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is determined by analyzing a series of solutions of this compound at different known concentrations. The results are plotted as peak area versus concentration, and a linear regression analysis is performed. A correlation coefficient (r²) close to 1 (typically >0.998) indicates good linearity. rroij.com

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix. The accuracy is expressed as the percentage of the analyte recovered by the assay. The acceptable range for recovery is generally between 98% and 102%. rroij.com

Precision: The precision of an analytical method expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

Intermediate Precision: The precision within the same laboratory, but on different days, with different analysts, or with different equipment. For both repeatability and intermediate precision, the RSD should typically be less than 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

Robustness: The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. This is assessed by making small changes to parameters such as the mobile phase composition, pH, column temperature, and flow rate and observing the effect on the results.

The table below summarizes the typical acceptance criteria for the validation of an analytical method for this compound based on ICH guidelines.

| Validation Parameter | Acceptance Criteria |

| Specificity | No interference at the retention time of the analyte. |

| Linearity (r²) | ≥ 0.998 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

| LOD (Signal-to-Noise) | 3:1 |

| LOQ (Signal-to-Noise) | 10:1 |

| Robustness | No significant change in results with minor variations in method parameters. |

Pharmacological Activities and Therapeutic Potential of 2 Methylquinazoline 4 Thiol Derivatives

Anti-cancer Activity

Derivatives of the 2-Methylquinazoline-4-thiol scaffold have demonstrated notable anti-cancer activity through multiple molecular mechanisms. By modifying the core structure, researchers have developed potent inhibitors that target critical components of cell signaling and replication pathways, leading to the suppression of tumor growth. These mechanisms include the inhibition of various kinases, enzymes essential for DNA synthesis, and DNA repair polymerases.

A primary mechanism by which quinazoline (B50416) derivatives exhibit their anti-cancer effects is through the inhibition of protein tyrosine kinases, which are crucial regulators of cell growth, differentiation, and survival.

Epidermal Growth Factor Receptor (EGFR): The quinazoline nucleus is the foundational scaffold for many antitumor drugs that act as inhibitors of tyrosine kinase receptors. scirp.org Overexpression of EGFR is a common feature in several cancers, making it a rational target for therapy. scirp.org Certain quinazolin-4(3H)-one derivatives have been shown to act as ATP-competitive type-I inhibitors against EGFR kinase. nih.gov Molecular docking studies reveal that these compounds can interact with key residues in the ATP-binding site of the EGFR kinase. nih.gov

Phosphatidylinositol 3-Kinase (PI3K): The PI3K signaling pathway is one of the most commonly altered pathways in human cancers. A series of novel 2-amino-4-methylquinazoline derivatives have been identified as highly potent class I PI3K inhibitors. Through lead optimization, compounds with nanomolar PI3K potencies and significant antiproliferative activities have been developed. documentsdelivered.com

Aurora Kinase B: Aurora kinases are essential for the regulation of mitosis, and their overexpression is linked to poor prognosis in several cancers. ZM447439, a quinazoline derivative, is an ATP-competitive inhibitor of both Aurora A and Aurora B. nih.gov Furthermore, novel quinazolin-4(3H)-one derivatives have been developed that show effective inhibition of Aurora kinase A and exhibit antiproliferative activity in non-small cell lung cancer (NSCLC) cell lines, including those resistant to EGFR inhibitors. researchgate.net

Dihydrofolate reductase is a key enzyme in the synthesis of purines, pyrimidines, and several amino acids, making it a critical target for anticancer drugs known as antifolates. nih.gov Many 4-quinazoline derivatives have demonstrated potent anticancer activity by inhibiting the DHFR enzyme. mdpi.com A review of 2-substituted-mercapto-quinazolin-4(3H)-one analogues highlights their role as DHFR inhibitors, with the substitution pattern on the quinazoline nucleus influencing the activity. nih.gov Structural models for this class of 2-thio-quinazoline derivatives have been developed to produce compounds with significant biological activity. nih.gov

Poly(ADP-ribose) polymerase is a family of enzymes involved in DNA repair. Inhibiting PARP can lead to the accumulation of DNA damage and cell death, particularly in cancer cells with existing DNA repair defects. A series of 2-alkyl-substituted quinazolin-4(3H)-ones have been synthesized and evaluated for PARP inhibitory activity. nih.gov Notably, 8-hydroxy-2-methylquinazolin-4(3H)-one (NU1025) was identified as a potent PARP inhibitor. nih.gov Further optimization by combining an 8-amino substituent with a 2-methyl group on the quinazolin-4(3H)-one scaffold yielded one of the most potent compounds in the series. scispace.com

Thymidylate synthase (TS) is a crucial enzyme for the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. The development of antifolates that inhibit TS has been a successful strategy in cancer chemotherapy. Research into 4-thio-5,8-dideazafolic acid analogues, which are structurally related to the this compound core, has shown that replacing the 4-oxygen of the quinazoline moiety with sulfur does not diminish TS inhibition. However, the introduction of a methylthio substituent at the 4-position was found to significantly impair the inhibitory activity against TS.

Topoisomerase-II is a nuclear enzyme that plays a critical role in managing DNA topology during replication and transcription. It is an established target for several anticancer drugs. While research directly on this compound derivatives as Topoisomerase-II inhibitors is specific, studies on related fused quinazoline systems have shown promise. For instance, a series of 1,2,4-triazolo[4,3-c]quinazoline derivatives were designed and synthesized as Topoisomerase II inhibitors, and their cytotoxic effects were linked to this mechanism. Molecular docking studies suggest that these compounds can bind to the DNA-Topo II complex, participating in the cytotoxic effect.

Derivatives of 2-methyl-quinazolinone have been evaluated for their in vitro cytotoxic activity against a wide range of human cancer cell lines, demonstrating varying degrees of potency.

For example, a series of N-((2-methyl-4(3H)-quinazolinon-6-yl)methyl)dithiocarbamates showed broad cytotoxic activity. One derivative, compound 5k , inhibited the proliferation of A549, MCF-7, HeLa, and HT29 cells with IC₅₀ values of 5.44 µM, 7.15 µM, 12.16 µM, and 10.35 µM, respectively. nih.gov Another compound in the same series, 5i , was most potent against MCF-7 cells with an IC₅₀ of 3.65 µM, while compound 5n was most effective against A549 cells with an IC₅₀ of 5.09 µM. nih.gov

Other research has shown that 2-thioquinazoline derivatives exhibit mild-to-moderate cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF-7 (breast cancer) cells. Additionally, studies on broader quinazoline derivatives have reported activity against leukemia cell lines like HL-60 and U937. nih.gov Research on 4-thio-substituted quinazoline analogues revealed that they were cytotoxic to L1210 (leukemia) cells. The cytotoxic potential of various derivatives against several key cancer cell lines is summarized in the table below.

Interactive Data Table: Cytotoxic Activity of this compound Derivatives

| Compound/Derivative Class | Cell Line | Cancer Type | IC₅₀ (µM) |

| N-((2-methyl-4(3H)-quinazolinon-6-yl)methyl)dithiocarbamate (5k ) | A549 | Lung Carcinoma | 5.44 nih.gov |

| N-((2-methyl-4(3H)-quinazolinon-6-yl)methyl)dithiocarbamate (5n ) | A549 | Lung Carcinoma | 5.09 nih.gov |

| Phenyl thiosemicarbazide (B42300) derivative of 2-methyl-quinazoline | HepG2 | Liver Carcinoma | 18.79 scirp.org |

| N-((2-methyl-4(3H)-quinazolinon-6-yl)methyl)dithiocarbamate (5i ) | MCF-7 | Breast Adenocarcinoma | 3.65 nih.gov |

| N-((2-methyl-4(3H)-quinazolinon-6-yl)methyl)dithiocarbamate (5k ) | MCF-7 | Breast Adenocarcinoma | 7.15 nih.gov |

| Phenyl thiosemicarbazide derivative of 2-methyl-quinazoline | MCF-7 | Breast Adenocarcinoma | 13.46 scirp.org |

| 5-arylidene-2-thioxothiazolidinone derivatives | K562 | Chronic Myelogenous Leukemia | Mild to Moderate Activity |

| N-((2-methyl-4(3H)-quinazolinon-6-yl)methyl)dithiocarbamate (5k ) | HeLa | Cervical Carcinoma | 12.16 nih.gov |

| N-((2-methyl-4(3H)-quinazolinon-6-yl)methyl)dithiocarbamate (5k ) | HT29 | Colorectal Adenocarcinoma | 10.35 nih.gov |

| 4-thio-5,8-dideazafolic acid analogues | L1210 | Leukemia | Cytotoxic |

Structure-Activity Relationship (SAR) Studies in Anticancer Chemotherapy

The quinazoline scaffold is a cornerstone in the development of targeted anticancer agents, with structure-activity relationship (SAR) studies revealing critical insights into the structural requirements for therapeutic efficacy. mdpi.comnih.gov Modifications at various positions of the quinazoline ring significantly influence the biological activity of these compounds. nih.gov

For instance, the substitution pattern on the quinazoline core is a key determinant of anticancer potency. Studies have shown that the presence of bulky substituents at the 6th or 7th positions of the quinazoline moiety can enhance activity. mdpi.com Similarly, the nature of the substituent at the 2-position plays a vital role; derivatives with a methyl group, as in the parent compound this compound, are a common feature in many biologically active molecules. nih.gov SAR studies have elucidated that electron-donating groups tend to increase anticancer activity more effectively than electron-withdrawing groups. nih.gov

The side chain attached to the quinazoline nucleus is also crucial. A side chain containing a heteroatom is often beneficial as it can form hydrogen bonds with target enzymes. mdpi.com Conversely, cyclization of a terminal nitrogen atom in the side chain can decrease inhibitory activity, possibly due to the creation of a longer side chain that is unable to form these essential hydrogen bonds. mdpi.com In the context of inhibiting dihydrofolate reductase (DHFR), a key cancer target, the substitutions at the 2-, 3-, and 6-positions have been shown to be important for biological activity. nih.gov For example, compounds featuring a thiazole (B1198619) group at the 2-position demonstrated greater activity than those with nicotinic or nitrobenzoic acid substituents. nih.gov

The following table summarizes key SAR findings for quinazoline derivatives in anticancer research.

| Position of Substitution | Substituent Type/Modification | Effect on Anticancer Activity | Reference(s) |

| C2 | Thiazole group | More active than nicotinic or nitrobenzoic acid substituents for DHFR inhibition. | nih.gov |

| C2, C6 | Disubstituted-quinazoline-4-one analogues | Substitutions influence biological activity against DHFR. | nih.gov |

| C4 | meta and para substituents on aniline (B41778) ring | Preferred for BCRP inhibitory activity. | nih.gov |

| C6, C7 | Bulky substituents | Increased potency. | mdpi.com |

| C6, C7 | 7-amino propoxy side chain | More active than 6-amino propoxy derivatives. | mdpi.com |

| General | Electron-donating groups | Increase activity more than electron-withdrawing groups. | nih.gov |

| Side Chain | Heteroatom presence | Forms hydrogen bonds, contributing to activity. | mdpi.com |

Anti-inflammatory Activity

Derivatives of the quinazoline nucleus, including those related to this compound, have demonstrated significant anti-inflammatory properties. researchgate.netscirp.org Research has explored their potential as non-steroidal anti-inflammatory agents (NSAIDs), with some derivatives showing efficacy comparable to or greater than established drugs like diclofenac (B195802) and phenylbutazone. nih.govmdpi.com The anti-inflammatory actions of these compounds are multifaceted, involving the modulation of key inflammatory pathways and mediators. nih.gov

A key mechanism contributing to the anti-inflammatory effects of quinazoline derivatives is the inhibition of nitric oxide (NO) production. nih.gov Certain novel quinazoline derivatives have been shown to inhibit the formation of nitrite, a stable metabolite of NO, in a dose-dependent manner in murine macrophage cell lines like RAW264.7. nih.govcore.ac.uk This effect is not due to the direct inhibition of the nitric oxide synthase (NOS) enzyme itself. Instead, these compounds suppress the expression of the inducible NOS (iNOS or NOS II) gene at both the mRNA and protein levels. nih.govcore.ac.uk By preventing the synthesis of the iNOS enzyme, these derivatives effectively reduce the excessive NO production that characterizes inflammatory conditions. nih.gov Interestingly, this inhibitory effect on gene expression appears to be selective for macrophages, as the same compounds did not inhibit, and in some cases even enhanced, NOS II mRNA expression in vascular smooth muscle cells. nih.gov

Substituted 4-aminoquinazolines have been identified as selective ligands for Toll-like receptor 4 (TLR4), a critical component of the innate immune system. nih.govnih.gov These small molecules can activate the human TLR4/MD-2 receptor complex, which in turn triggers intracellular signaling cascades leading to the activation of the transcription factor NF-κB. nih.govresearchgate.net This activation is dependent on the co-receptor MD-2 but notably independent of CD14. nih.govnih.gov The binding of these quinazoline compounds to the TLR4 complex was confirmed through competitive antagonist assays, where the TLR4 antagonist LPS-RS dose-dependently inhibited the NF-κB activation induced by the quinazoline derivative. nih.gov By modulating the TLR4 pathway, these compounds can influence the innate immune response, which plays a central role in inflammation. nih.govnih.gov

The anti-inflammatory activity of this compound derivatives is also mediated by their ability to inhibit the production of key pro-inflammatory cytokines. Specifically, certain (4-phenylamino)quinazoline alkylthiourea derivatives have been developed as potent inhibitors of NF-κB activation in macrophage-like cells. nih.gov These compounds strongly inhibit the production of Interleukin-6 (IL-6) and, to a lesser extent, Tumor Necrosis Factor-alpha (TNF-α). nih.gov One promising compound demonstrated an IC₅₀ value of 0.84 µM for IL-6 inhibition and 4.0 µM for TNF-α inhibition. nih.gov The underlying mechanism involves the blockade of the NF-κB dimer's translocation into the nucleus, a critical step for the transcription of pro-inflammatory genes, without affecting its release from the IκB inhibitory complex. nih.gov

SAR studies have provided a framework for optimizing the anti-inflammatory potency of quinazolinone derivatives. The nature and position of substituents on the quinazoline ring significantly impact activity. For instance, in one study, quinazolinones with an aliphatic substituent at the R³ position demonstrated excellent inhibition of inflammatory gene expression, including COX-2 and iNOS. nih.gov However, the length of this aliphatic chain is critical; chains longer than eight carbons may introduce steric hindrance, which can negatively impact the inhibition of target proteins like NF-κB. nih.gov Another series of alkylthiourea quinazoline derivatives were developed as selective NF-κB inhibitors, showing that modifications to the thiourea (B124793) side chain can fine-tune the inhibitory activity on pro-inflammatory cytokines like IL-6 and TNFα. nih.gov

The table below highlights some SAR findings for quinazoline derivatives as anti-inflammatory agents.

| Position of Substitution | Substituent Type/Modification | Effect on Anti-inflammatory Activity | Reference(s) |

| C3 | Pyrrolidine ring (thiourea derivative) | More active than standard diclofenac. | mdpi.com |

| C3 | o-methoxyphenyl | Higher activity than standard phenylbutazone. | mdpi.com |

| R³ | Aliphatic substituent | Good to excellent inhibition of COX-2, iNOS, and IL-1β mRNA expression. | nih.gov |

| R³ | Aliphatic chain > 8 carbons | May cause steric hindrance, reducing activity. | nih.gov |

| C4 | Phenylamino group with alkylthiourea side chain | Potent and selective inhibition of NF-κB activation. | nih.gov |

Antimicrobial Activity

Quinazoline and quinazolinone derivatives, including those with a 2-methyl substitution, represent an important class of heterocyclic compounds with a broad spectrum of antimicrobial activities against various pathogenic bacteria and fungi. nih.govsemanticscholar.orgmdpi.com

SAR studies have revealed that the antimicrobial efficacy is highly dependent on the substitution pattern of the quinazolinone ring. nih.gov The presence of methyl, amine, or thiol groups at the 2-position is considered essential for antimicrobial activity. nih.gov Furthermore, the introduction of halogen atoms, such as bromine or iodine, at the 6 and 8 positions can significantly enhance antibacterial effects. nih.gov

These compounds have been tested against a variety of microorganisms. For example, certain 2-methyl-quinazolin-4(3H)-one derivatives have shown significant activity against both Gram-positive bacteria (like Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa). researchgate.netsemanticscholar.org Some derivatives have also exhibited potent antifungal activity against species such as Aspergillus niger and Candida albicans. researchgate.netbiomedpharmajournal.org The mode of action for some derivatives is believed to involve the inhibition of DNA gyrase, an essential bacterial enzyme. nih.gov

The following table presents the antimicrobial activity of selected 2-methyl quinazolinone derivatives against various microbial strains.

| Compound | Test Organism | Activity/Result | Reference(s) |

| 6-Bromo-2-methyl-3-(4′-morpholino-phenyl)-quinazolin-4-(3H)-one | Bacillus subtilis, Bacillus cereus, Staphylococcus epidermidis, Micrococcus luteus, Escherichia coli | Highest antimicrobial activity in the tested series. | researchgate.net |

| 3-(4-hydroxy benzylideneamino)-2-methyl quinazolin-4(3H)-one | Staphylococcus aureus, Escherichia coli, etc. | Highest antibacterial activity in the tested series. | researchgate.net |

| 3-(4-hydroxy-3-methoxy benzylideneamino)-2-methyl quinazolin-4(3H)-one | Aspergillus niger, Aspergillus fumigatus | Highest antifungal activity in the tested series. | researchgate.net |

| 2-Methyl-4(3H)-quinazolinone | Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa | Higher activity compared to unsubstituted and 2-phenyl derivatives. | semanticscholar.org |

| 2-methylthio-3-substituted quinazolin-4-(3H)-ones | Various bacteria | Significant antibacterial activity observed. | nih.gov |

Antibacterial Efficacy

Derivatives of this compound have demonstrated significant antibacterial properties against a wide range of pathogenic bacteria, including both Gram-positive and Gram-negative species, as well as important plant pathogens.

The antibacterial potency of these compounds has been evaluated against several clinically relevant Gram-positive bacteria. Studies have reported activity against Staphylococcus aureus, Bacillus subtilis, and Streptococcus pyogenes nih.goveco-vector.comnih.gov. For instance, certain 2-thioxobenzo[g]quinazolin-4(3H)-one derivatives showed strong activity against these bacteria nih.gov. Similarly, 2-methyl-4(3H)-quinazolinone derivatives have been noted for their effectiveness against Gram-positive strains semanticscholar.org. In susceptibility studies, various derivatives exhibited notable efficacy against S. aureus and Streptococcus pyogenes, with minimum inhibitory concentration (MIC) values indicating potent bacterial growth suppression jksus.orgdovepress.com.

These compounds are also effective against Gram-negative bacteria. Research has confirmed their inhibitory action against Escherichia coli and Klebsiella pneumoniae semanticscholar.orgjksus.orgnih.gov. Specific phosphorothioate (B77711) derivatives of 2-methylquinazolin-4(3H)-one showed potent inhibition against E. coli strains, comparable to the reference drug Cephradine ekb.eg. Other synthesized series have also demonstrated significant activity against E. coli and Klebsiella oxytoca nih.govnih.gov.

Furthermore, the antibacterial applications of these derivatives extend to agriculture. Synthesized compounds have shown potent inhibitory activity against the Gram-negative phytopathogenic bacteria Xanthomonas axonopodis pv. citri (Xac), Xanthomonas oryzae pv. oryzae (Xoo), and Ralstonia solanacearum (Rs) mdpi.comrsc.org. One study found that a 2-(butyldisulfanyl) quinazolin-4(3H)-one derivative exhibited remarkable activity against Xac, with a half-effective concentration (EC50) of 2.6 μg/mL, significantly outperforming commercial bactericides mdpi.com. Other derivatives have also shown promising EC50 values against these plant pathogens mdpi.comnih.gov.

| Bacterial Strain | Compound Type/Derivative | Observed Activity | Source |

|---|---|---|---|

| Staphylococcus aureus | 2-thioxobenzo[g]quinazolin-4(3H)-one derivatives | Strong activity | nih.gov |

| Bacillus subtilis | 2-methylthio-benzo[g] nih.govnih.govnih.govtriazolo[1,5-a]quinazoline derivatives | Significant activity | nih.gov |

| Streptococcus pyogenes | 2,3-disubstituted quinazolinone derivatives | Significant activity | dovepress.com |

| Escherichia coli | 2-Methylquinazolin-4(3H)-one phosphorothioates | Potent inhibition (15% equal to Cephradine) | ekb.eg |

| Klebsiella pneumoniae | Thiosemicarbazone derivatives of quinazolinone | Marked activity | nih.gov |

| Xanthomonas axonopodis pv. citri | 2-(butyldisulfanyl) quinazolin-4(3H)-one | EC50 of 2.6 μg/mL | mdpi.com |

| Xanthomonas oryzae pv. oryzae | Quinazoline and 5-aminotriazole hybrids | Potent inhibition | rsc.org |

| Ralstonia solanacearum | Quinazoline and 5-aminotriazole hybrids | Potent inhibition, EC50 of 43.2 µg/mL | mdpi.comrsc.org |

Antifungal Efficacy

The therapeutic potential of this compound derivatives extends to antifungal applications. Various studies have demonstrated their efficacy against pathogenic fungi, particularly Candida albicans and species from the Fusarium genus.

Several synthesized series of 2-methyl-4(3H)-quinazolinone and 2-thioxobenzo[g]quinazolin-4(3H)-one derivatives have been screened for their antifungal properties, showing strong activity against C. albicans nih.govnih.govsemanticscholar.org. The introduction of different heterocyclic moieties at the 2 and 3 positions of the quinazolinone nucleus has been explored to modulate and enhance this antifungal activity researchgate.net.

In addition to activity against Candida, certain derivatives have shown efficacy against other fungi. For example, N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamide demonstrated strong antifungal activity against Fusarium moniliforme mdpi.com.

| Fungal Strain | Compound Type/Derivative | Observed Activity | Source |

|---|---|---|---|

| Candida albicans | 2-thioxobenzo[g]quinazolin-4(3H)-one derivatives | Strong activity | nih.gov |

| Candida albicans | 2-Methyl-4(3H)-quinazolinone derivatives | Good activity | semanticscholar.org |

| Fusarium moniliforme | N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamide | Strong activity | mdpi.com |

Antitubercular Activity

A significant area of research for quinazoline derivatives has been in the development of new treatments for tuberculosis. Most synthesized compounds derived from 4-quinazolinols, where the hydroxyl group is converted to a thiol function, have exhibited antimycobacterial activity against various strains, including Mycobacterium avium and Mycobacterium kansasii nih.govresearchgate.net. Notably, the derivative 4-(S-Butylthio)quinazoline was found to be more active than the first-line antitubercular drug isoniazid (B1672263) against atypical strains of mycobacteria nih.govresearchgate.net. The inclusion of amido, thioamido, or N-pyridoyl substituents at the 3-position of the quinazolinone ring has been found to increase antitubercular activity dovepress.com.

Proposed Mechanisms of Antimicrobial Action

The antimicrobial effects of quinazolinone derivatives are believed to stem from their ability to interfere with essential cellular processes in pathogens. It has been proposed that these compounds exert their antibacterial and antifungal activities through interactions with the microbial cell wall and DNA structures nih.gov. The structural integrity of the cell wall is crucial for microbial survival, and its disruption can lead to cell lysis. Furthermore, by interacting with DNA, these derivatives may inhibit replication and transcription, thereby halting proliferation. The versatility of the quinoline (B57606) scaffold allows derivatives to target various bacterial mechanisms, including enzymes like DNA gyrase mdpi.com.

Structure-Activity Relationship (SAR) Studies in Antimicrobial Agents

Structure-activity relationship (SAR) studies have been crucial in optimizing the antimicrobial potency of quinazolinone derivatives. These studies have revealed that the biological activity is significantly influenced by the nature and position of substituents on the quinazoline ring nih.gov.

The substitutions at positions 2 and 3 are particularly critical. The presence of a methyl or thiol group at position 2, along with a substituted aromatic ring at position 3, is considered essential for antimicrobial activities nih.gov. Further modifications, such as the inclusion of halogen atoms (e.g., bromine) at positions 6 and 8, or an amine group at position 4, can enhance the activity nih.gov. For antibacterial action against S. aureus, SAR studies have systematically varied the structure, confirming that modifications on all three rings of the quinazolinone core can modulate efficacy nih.govnih.gov. For instance, data from antibacterial evaluations suggest that the substituent on the phenyl ring at position 3 exerts a significant influence on the antibacterial profile, with methoxy (B1213986) and methyl-substituted rings showing higher activity nih.gov.

Antiviral Activity

The pharmacological profile of quinazoline derivatives includes significant antiviral properties. Research has highlighted their potential as inhibitors of various viruses, including influenza and Human Immunodeficiency Virus (HIV).

A series of 2,4-disubstituted quinazoline derivatives have been synthesized and tested for their anti-influenza activity mdpi.com. In a specific study, 2-Methylquinazolin-4(3H)-one was identified as a potent antiviral agent against the influenza A (H1N1) virus, exhibiting an IC50 value of 23.8 μg/mL in vitro nih.govresearchgate.net. This compound was found to attenuate the pathogenesis process by directly inhibiting viral replication nih.gov.

Beyond influenza, the broader class of quinazoline and thioquinazoline derivatives has been reported to possess anti-HIV activity, making this scaffold a promising starting point for the development of new antiretroviral agents scirp.orgsaudijournals.com.

Other Noteworthy Biological Activities

The therapeutic potential of this compound and its related structures is not limited to antimicrobial and antiviral applications. The quinazoline scaffold is recognized for its pharmacodynamic versatility, with derivatives exhibiting a wide array of other biological activities scirp.org.

These compounds have been investigated for their:

Anticancer Activity : Quinazoline derivatives are the foundational structure for several antitumor drugs that act as inhibitors of tyrosine kinase receptors scirp.org. They have also shown potential through the inhibition of dihydrofolate reductase (DHFR) scirp.org.

Anti-inflammatory Activity : Numerous synthesized quinazolines have been evaluated and found to possess anti-inflammatory properties mdpi.comresearchgate.netnih.gov.

Analgesic Activity : The quinazoline nucleus is associated with analgesic effects researchgate.net.

Anticonvulsant Activity : Certain derivatives have been reported to have anticonvulsant properties researchgate.net.

Antihypertensive and Cardiovascular Activity : The scaffold has been linked to cardiovascular effects, including antihypertensive action scirp.orgnih.gov.

Antioxidant Activity : Some quinazoline derivatives have been reported to function as antioxidants mdpi.com.

This wide range of pharmacological activities underscores the importance of the quinazoline ring system as a "privileged structure" in medicinal chemistry, offering a versatile backbone for the development of novel therapeutic agents mdpi.comscirp.orgsaudijournals.com.

Analgesic Effects

Derivatives of the quinazoline nucleus have been investigated for their pain-relieving properties. Modification of the core structure has led to the development of compounds with significant analgesic activity. For instance, a series of novel 2-thioxo quinazolinonyl chalcones demonstrated promising in vivo analgesic effects.

Structure-activity relationship (SAR) studies have provided insights into the features that enhance analgesic efficacy. Increasing the lipophilicity at the C-2 position of the quinazolinone ring, for example by substituting a methyl group with a butyl group, has been shown to yield more active compounds. mdpi.com Further modifications, such as the introduction of a thiourea moiety at the 2-position to create 2-methylthio quinazolinone derivatives, have also resulted in compounds with higher analgesic activity. mdpi.com

Table 1: Analgesic Activity of this compound Derivatives

| Compound Type | Key Structural Feature | Observed Analgesic Activity |

|---|---|---|

| 2-thioxo quinazolinonyl chalcones | Chalcone moiety | Promising in vivo analgesic activity |

| 2-butyl quinazolinone | Increased lipophilicity at C-2 | 73 ± 1.49% analgesic activity at 2h at 20 mg/kg mdpi.com |

| 2-methylthio quinazolinone | Thiourea substitution | 67 ± 1.18% analgesic activity at 2h at 20 mg/kg mdpi.com |

Anticonvulsant Properties

The quinazoline scaffold is a well-established pharmacophore for anticonvulsant activity, with derivatives of 2-mercapto-4-(3H)-quinazolinone showing notable potential. researchgate.net A number of newly synthesized quinazoline derivatives have demonstrated significant protection against chemically induced seizures. nih.gov

In preclinical models, such as the pentylenetetrazole (PTZ)-induced seizure test, certain 2-mercapto-3-(4-chlorophenyl)-4-oxo-6-iodoquinazoline derivatives have shown significant anticonvulsant activity. researchgate.net The presence of a substituted aromatic ring at the 3-position and a thiol group at the 2-position are considered important for this activity. Most of the tested compounds in some studies displayed anticonvulsant effects in the scPTZ screen. nih.gov

Table 2: Anticonvulsant Activity of this compound Derivatives

| Compound Series | Experimental Model | Key Findings |

|---|---|---|

| 2-mercapto-3-(4-chlorophenyl)-4-oxo-6-iodoquinazoline | PTZ-seizure threshold test | Significant anticonvulsant activity observed researchgate.net |

| Novel quinazoline derivatives | scPTZ-induced seizures | Most compounds displayed anticonvulsant activity nih.gov |

| Quinazolin-4(3H)-one derivatives | MES and scPTZ models | Some compounds showed 100% protection against PTZ-induced convulsions mdpi.com |

Antimalarial Efficacy

The global challenge of malaria has driven the search for novel therapeutic agents, and quinazoline derivatives have shown promise in this area. nih.gov Research into 2,3-disubstituted-4(3H)-quinazolinones has been a point of interest for developing new drugs against the malaria parasite.

Several synthesized 3-aryl-2-(substituted styryl)-4(3H)-quinazolinone derivatives have been evaluated for their antimalarial activity in mice infected with Plasmodium berghei. Some of these compounds exhibited promising activity, with a significant suppression of parasitemia. Specifically, compounds with a secondary amine group, a 2-nitrostyryl group, and a methyl group of a p-tolyl substituent demonstrated notable antimalarial effects.

Table 3: Antimalarial Activity of this compound Derivatives

| Compound Type | Experimental Model | Percent Suppression of Parasitemia (at 40 mg/kg) |

|---|---|---|

| 3-aryl-2-(substituted styryl)-4(3H)-quinazolinone (Compound IIIc) | P. berghei infected mice | 70.7% |

| 3-aryl-2-(substituted styryl)-4(3H)-quinazolinone (Compound IVa) | P. berghei infected mice | 78.4% |

| 3-aryl-2-(substituted styryl)-4(3H)-quinazolinone (Compound IVb) | P. berghei infected mice | 60.6% |

| 3-aryl-2-(substituted styryl)-4(3H)-quinazolinone (Compound IVf) | P. berghei infected mice | 71.6% |

Antihypertensive Actions

Derivatives of quinazoline have been extensively studied for their potential to lower blood pressure. japsonline.com A number of novel substituted quinazolin-4(3H)-one derivatives have been synthesized and screened for their in vivo antihypertensive activities, with several compounds demonstrating a hypotensive effect. nih.gov

The mechanism of action for some of these derivatives involves α1-adrenergic receptor blockade. japsonline.com In studies involving anesthetized normotensive rats, substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines were screened as potential antihypertensive agents, with some compounds showing potency comparable to the reference drug prazosin (B1663645). nih.gov

Table 4: Antihypertensive Activity of this compound Derivatives

| Compound Series | Experimental Model | Key Findings |

|---|---|---|

| Substituted quinazolin-4(3H)-one derivatives | In vivo screening | Several compounds showed hypotensive effects and produced bradycardia nih.gov |

| Substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines | Urethane-anesthetized normotensive rats | Some compounds were as potent as prazosin nih.gov |

| 2-mercapto-6, 7-dimethoxyquinazolin-4(3H)-one derivatives | α1-adrenergic receptor blocking activity | Compounds 4a & 4e showed better activity than others in the series japsonline.com |

Antidiabetic Effects

The search for novel therapeutic agents to manage diabetes mellitus has led to the investigation of various heterocyclic compounds, including quinazolinone derivatives. ekb.eg A series of 2-mercapto-4(3H)-quinazolinone derivatives were designed and synthesized, and subsequently evaluated for their protein tyrosine phosphatase 1B inhibitory effects, which is a target for type 2 diabetes. ekb.eg

In studies involving alloxan-induced diabetic rat models, thiazolidinedione derivatives, which can be structurally related to quinazolinones, have shown potent antihyperglycemic activity, with significant reductions in blood glucose levels. mdpi.com

Table 5: Antidiabetic Activity of this compound Derivatives

| Compound Type | Target/Model | Key Findings |

|---|---|---|

| 2-mercapto-4(3H)-quinazolinone derivatives | Protein tyrosine phosphatase 1B | Demonstrated inhibitory effects ekb.eg |

| Thiazolidinedione derivatives | Alloxan-induced diabetic rats | Significant reduction in blood glucose levels mdpi.com |

Central Nervous System (CNS) Depressant Activity

Certain derivatives of quinazolinone have been found to exhibit CNS depressant activities. A series of novel 3-[5-substituted phenyl-1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones were synthesized and evaluated for their sedative-hypnotic and CNS depressant effects. nih.gov

In experimental models, these compounds were shown to decrease spontaneous locomotor activity in mice. ekb.eg The forced swim pool method also identified some of these derivatives as potent CNS depressants. nih.gov

Table 6: CNS Depressant Activity of this compound Derivatives

| Compound Series | Experimental Model | Observed Effects |

|---|---|---|

| 3-[5-substituted phenyl-1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones | Actophotometer screen | Significant sedative-hypnotic activity nih.gov |

| 2,3-disubstituted 4(3H)-quinazolinone derivatives | Spontaneous locomotor activity in mice | Decrease in spontaneous locomotor activity ekb.eg |

| 3-[5-substituted phenyl-1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones | Forced swim pool method | Potent CNS depressant activity nih.gov |

Antihistaminic Properties

The quinazolinone nucleus is also a scaffold for compounds with antihistaminic activity. A series of novel 2-mercapto-3-(substituted methylamino)quinazolin-4(3H)-ones have been synthesized and screened for their ability to counteract the effects of histamine. researchgate.net

In these studies, all the tested compounds exhibited antihistaminic activity, with some compounds found to be equipotent to the standard drug pheniramine (B192746) maleate (B1232345). researchgate.net

Table 7: Antihistaminic Activity of this compound Derivatives

| Compound Series | Key Finding |

|---|---|

| 2-mercapto-3-(substituted methylamino)quinazolin-4(3H)-ones | All tested compounds exhibited antihistaminic activity, with some being equipotent to pheniramine maleate researchgate.net |

Antiparkinsonism Activity

Quinazoline derivatives are being investigated as potential therapeutic agents for neurodegenerative diseases, including Parkinson's disease. nih.govnih.gov The underlying mechanism for this potential is often linked to their activity as A2A adenosine (B11128) receptor antagonists, which play a role in modulating motor function. wikipedia.orgmdpi.com